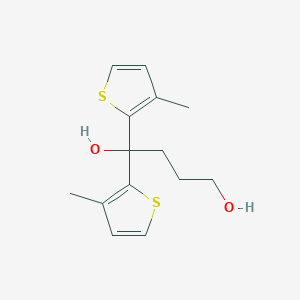
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol is a chemical compound with the molecular formula C14H18O2S2. It is characterized by its two thiophene rings attached to a butane-1,4-diol backbone. This compound is of interest in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 3-methylthiophene with an appropriate dihalide under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of 1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding diol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted thiophenes or other derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as conjugated polymers and photochromic materials.
Wirkmechanismus
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol is similar to other bis(thiophenyl) compounds, such as 1,1-di(thiophen-2-yl)butane-1,4-diol and 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate. its unique structure and properties set it apart, making it particularly useful in specific applications.
Vergleich Mit ähnlichen Verbindungen
1,1-di(thiophen-2-yl)butane-1,4-diol
4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate
1,2-bis(3-methylthiophen-2-yl)perfluorocyclopentene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1,1-bis(3-methylthiophen-2-yl)butane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2S2/c1-10-4-8-17-12(10)14(16,6-3-7-15)13-11(2)5-9-18-13/h4-5,8-9,15-16H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLNYYNXFHQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CCCO)(C2=C(C=CS2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

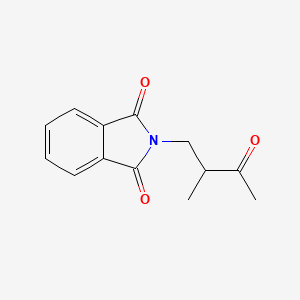
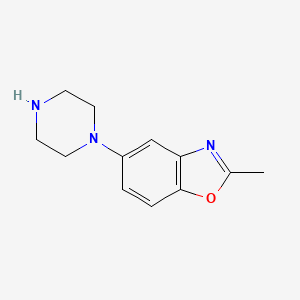
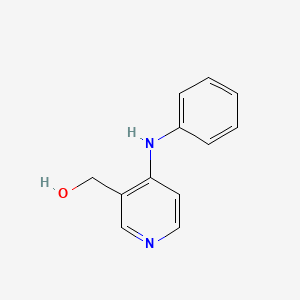
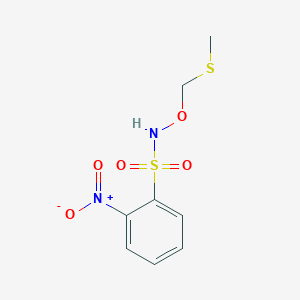
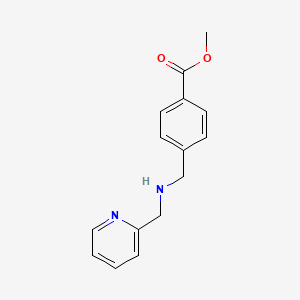
![4-[(4-Nitrophenyl)Amino]Benzoic Acid](/img/structure/B15356004.png)



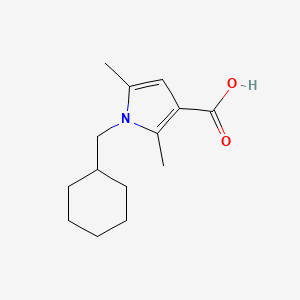

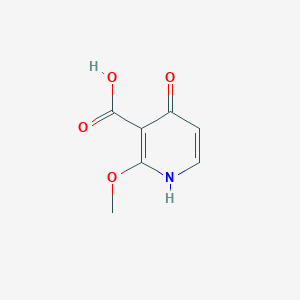
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)
